2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-

CAS No.: 62330-84-1

Cat. No.: VC17142858

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62330-84-1 |

|---|---|

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20) |

| Standard InChI Key | ZTCHDVYUVIVZFA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Structure

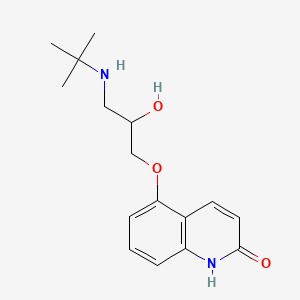

The compound’s systematic IUPAC name is 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one hydrochloride, reflecting its quinolinone core substituted with a hydroxypropoxy side chain bearing a tert-butylamino group . Its molecular formula is C₁₆H₂₃ClN₂O₃, with a molecular weight of 326.82 g/mol . The hydrochloride salt form enhances solubility for analytical applications .

The structure comprises a bicyclic quinolinone system (a fused benzene and pyridone ring) with a 3-(tert-butylamino)-2-hydroxypropoxy substituent at the 5-position (Figure 1). The tert-butyl group confers steric bulk, influencing receptor binding kinetics in related β-blockers like carteolol .

Synonyms and Regulatory Identifiers

This compound is cataloged under multiple synonyms, including Dehydrocarteolol Hydrochloride and 5-(2-Hydroxy-3-tert-butylamino)propoxycarbostyril hydrochloride, with CAS Registry Number 53371-79-2 . It is assigned PubChem CID 3041045 and DSSTox Substance ID DTXSID40968019, ensuring traceability in regulatory databases .

Synthesis and Analytical Detection

Radioimmunoassay (RIA) for Quantification

A validated RIA method detects this compound in biological matrices with 0.4 ng/mL sensitivity . The assay involves derivatizing the impurity to 0-glutarylcarteolol, conjugating it to bovine serum albumin (BSA) for antibody production, and using a radioiodinated tracer for competitive binding . Cross-reactivity with metabolites like 8-hydroxycarteolol is minimal (0.2%), ensuring specificity .

Role in Pharmaceutical Quality Control

Reference Standard Applications

Pharmacological and Metabolic Considerations

Metabolic Pathways

In vivo, carteolol undergoes hepatic metabolism to 8-hydroxycarteolol, but the impurity’s lack of the 8-hydroxy group prevents this conversion, rendering it a terminal metabolite .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume